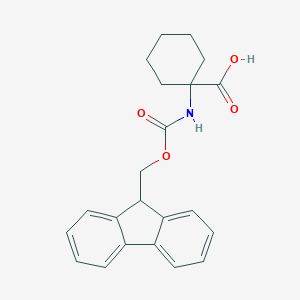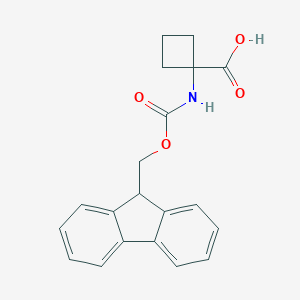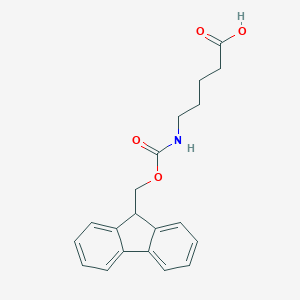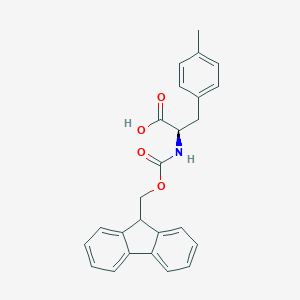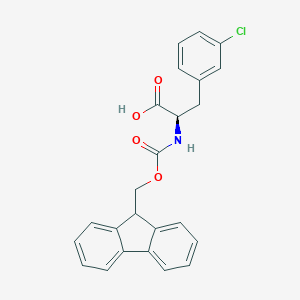
Fmoc-3-chloro-D-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Fmoc-3-chloro-D-phenylalanine” is a chemical compound with the molecular formula C24H20ClNO4 . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of Fmoc-phenylalanine-based hydrogels has been reported in the literature . The hydrogels were synthesized using trisodium citrate as a pH modulator and compared with the previously reported pH modulator glucono-δ-lactone .
Molecular Structure Analysis
The molecular weight of “Fmoc-3-chloro-D-phenylalanine” is 421.87 . The InChI string representation of its structure is 1S/C24H20ClNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 .
Physical And Chemical Properties Analysis
“Fmoc-3-chloro-D-phenylalanine” is a solid substance . It has a density of 1.337±0.06 g/cm3, a boiling point of 640.9±55.0 °C, a flashing point of 341.4°C, and a refractive index of 1.637 .
Wissenschaftliche Forschungsanwendungen
Self-Assembly and Hydrogelation Enhancement
Fmoc-protected aromatic amino acids, such as Fmoc-phenylalanine derivatives, are known to undergo efficient self-assembly, promoting hydrogelation in aqueous solvents. The incorporation of halogen substituents, including chlorine, on the aromatic side-chain of these amino acids significantly enhances their self-assembly into amyloid-like fibrils. This process is instrumental in hydrogel formation, offering a tunable mechanism to influence the self-assembly rate and the rheological properties of the resultant hydrogel. Such modifications have implications for developing materials with specific mechanical properties and functionalities (Ryan et al., 2010).
Influence on Nanotube and Hydrogel Structures
Fmoc-phenylalanine derivatives, modified by cationic changes at the C-terminus, exhibit unique self-assembling behaviors. These modifications enable the formation of novel nanotube structures at higher concentrations, which is distinct from the fibril or micelle structures formed by the unmodified counterparts. This self-assembly into nanotubes is pH-dependent, illustrating the potential for creating structures with specific configurations and properties for applications in nanotechnology and material science (Rajbhandary et al., 2017).
Applications in Antibacterial Materials
Research on Fmoc-pentafluoro-L-phenylalanine-OH demonstrates its ability to form nanoassemblies with significant antibacterial properties. These nanoassemblies disrupt bacterial morphology and can be incorporated into resin-based composites without compromising their mechanical or optical properties. This application suggests the potential for creating advanced materials with inherent antibacterial capabilities, useful in biomedical devices and implants to prevent infections (Schnaider et al., 2019).
Safety And Hazards
“Fmoc-3-chloro-D-phenylalanine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Zukünftige Richtungen
The future directions of “Fmoc-3-chloro-D-phenylalanine” research could involve further exploration of its antimicrobial properties . Additionally, the role of pH modulators in affecting various parameters such as the ability to alter the zeta potential of the nanofibrils, improve their bactericidal action, reduce the amyloidic characters, shift the lattice packing from amorphous to crystalline, and introduce fluorescence and thermoreversibility could be investigated .
Eigenschaften
IUPAC Name |
(2R)-3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZAKKJRIKXQPY-JOCHJYFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427304 |
Source


|
| Record name | Fmoc-3-chloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-3-chloro-D-phenylalanine | |
CAS RN |
205526-23-4 |
Source


|
| Record name | Fmoc-3-chloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






